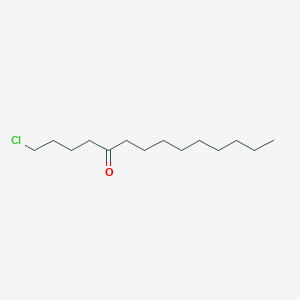
1-Chlorotetradecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorotetradecan-5-one is an organic compound with the molecular formula C14H27ClO It is a chlorinated ketone, where a chlorine atom is attached to the first carbon of a tetradecan-5-one chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorotetradecan-5-one can be synthesized through the chlorination of tetradecan-5-one. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction typically occurs under reflux conditions, where tetradecan-5-one is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the first carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Chlorotetradecan-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of tetradecan-5-one.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed:
Substitution: Tetradecan-5-one.
Reduction: 1-Chlorotetradecan-5-ol.
Oxidation: 1-Chlorotetradecanoic acid.
Scientific Research Applications
1-Chlorotetradecan-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.
Biology: The compound can be used in the study of lipid metabolism and the effects of chlorinated ketones on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which 1-Chlorotetradecan-5-one exerts its effects involves its interaction with various molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include nucleophilic substitution and reduction, leading to the formation of different metabolites that can have biological activity.
Comparison with Similar Compounds
1-Chlorotetradecane: Similar in structure but lacks the ketone group, making it less reactive in certain chemical reactions.
Tetradecan-5-one:
1-Bromotetradecan-5-one: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness: 1-Chlorotetradecan-5-one is unique due to the presence of both a chlorine atom and a ketone group, which confer distinct chemical properties. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
88016-18-6 |
|---|---|
Molecular Formula |
C14H27ClO |
Molecular Weight |
246.81 g/mol |
IUPAC Name |
1-chlorotetradecan-5-one |
InChI |
InChI=1S/C14H27ClO/c1-2-3-4-5-6-7-8-11-14(16)12-9-10-13-15/h2-13H2,1H3 |
InChI Key |
UYTZUXJAASJUQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















